
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide
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Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
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Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a compound of interest due to its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline moiety and a piperidine ring, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₈H₂₈N₂O
- Molecular Weight : 290.43 g/mol
- CAS Number : 921902-48-9
- Physical State : Solid, typically appearing as a white to light yellow powder.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory processes. The piperidine ring is known for its role in modulating neurotransmitter systems, while the tetrahydroquinoline structure has been associated with neuroprotective effects.
1. Neuroprotective Effects
Studies have suggested that tetrahydroquinoline derivatives exhibit neuroprotective properties. For instance, compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis. This activity is potentially mediated through the modulation of signaling pathways related to cell survival.
2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. It has been noted that piperidine-containing compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a possible therapeutic application in conditions characterized by chronic inflammation.
3. Antioxidant Activity
Preliminary studies indicate that this compound may exhibit antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Neuroprotection | Reduced neuronal apoptosis in vitro | |
Anti-inflammatory | Inhibition of IL-1β secretion | |
Antioxidant | Scavenging of free radicals |
Case Study: Neuroprotective Mechanism
A study conducted on similar compounds showed that tetrahydroquinoline derivatives could activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This mechanism was linked to reduced oxidative damage in neuronal cells subjected to stress conditions.
Case Study: Anti-inflammatory Response
In vitro experiments demonstrated that the compound inhibited the NLRP3 inflammasome pathway, resulting in decreased IL-1β secretion from peripheral blood mononuclear cells (PBMCs). This finding highlights its potential use in treating inflammatory diseases such as Muckle-Wells syndrome .
Properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-16(2)21(25)22-15-20(24-12-5-4-6-13-24)18-9-10-19-17(14-18)8-7-11-23(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMBNZFZOSPJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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